1,3,4-Oxadiazol-2(3H)-one, 3-(((4-chlorophenyl)amino)methyl)-5-(3,4,5-trimethoxyphenyl)-
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Overview
Description
1,3,4-Oxadiazol-2(3H)-one, 3-(((4-chlorophenyl)amino)methyl)-5-(3,4,5-trimethoxyphenyl)- is a complex organic compound that belongs to the oxadiazole family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. For this specific compound, a common synthetic route might involve:
Formation of Hydrazide: Reacting 4-chlorobenzylamine with an appropriate carboxylic acid derivative to form the hydrazide.
Cyclization: Treating the hydrazide with a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring.
Functionalization: Introducing the 3,4,5-trimethoxyphenyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3,4-Oxadiazol-2(3H)-one derivatives can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxadiazole N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Investigated for their antimicrobial, antifungal, and anticancer properties.
Medicine: Potential therapeutic agents for treating diseases such as cancer, infections, and inflammation.
Industry: Utilized in the development of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1,3,4-oxadiazole derivatives often involves interaction with specific molecular targets such as enzymes, receptors, or DNA. These interactions can lead to the inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells. The exact pathways and targets depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole: The parent compound with a simple oxadiazole ring.
2,5-Disubstituted-1,3,4-oxadiazoles: Compounds with various substituents at the 2 and 5 positions.
1,2,4-Oxadiazoles: Isomeric compounds with different ring positions.
Uniqueness
1,3,4-Oxadiazol-2(3H)-one, 3-(((4-chlorophenyl)amino)methyl)-5-(3,4,5-trimethoxyphenyl)- is unique due to its specific substituents, which can impart distinct biological activities and chemical reactivity. The presence of the 4-chlorophenyl and 3,4,5-trimethoxyphenyl groups may enhance its interaction with biological targets and improve its pharmacokinetic properties.
Properties
CAS No. |
73484-43-2 |
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Molecular Formula |
C18H18ClN3O5 |
Molecular Weight |
391.8 g/mol |
IUPAC Name |
3-[(4-chloroanilino)methyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C18H18ClN3O5/c1-24-14-8-11(9-15(25-2)16(14)26-3)17-21-22(18(23)27-17)10-20-13-6-4-12(19)5-7-13/h4-9,20H,10H2,1-3H3 |
InChI Key |
VJRKTKAQBXOCTB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN(C(=O)O2)CNC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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